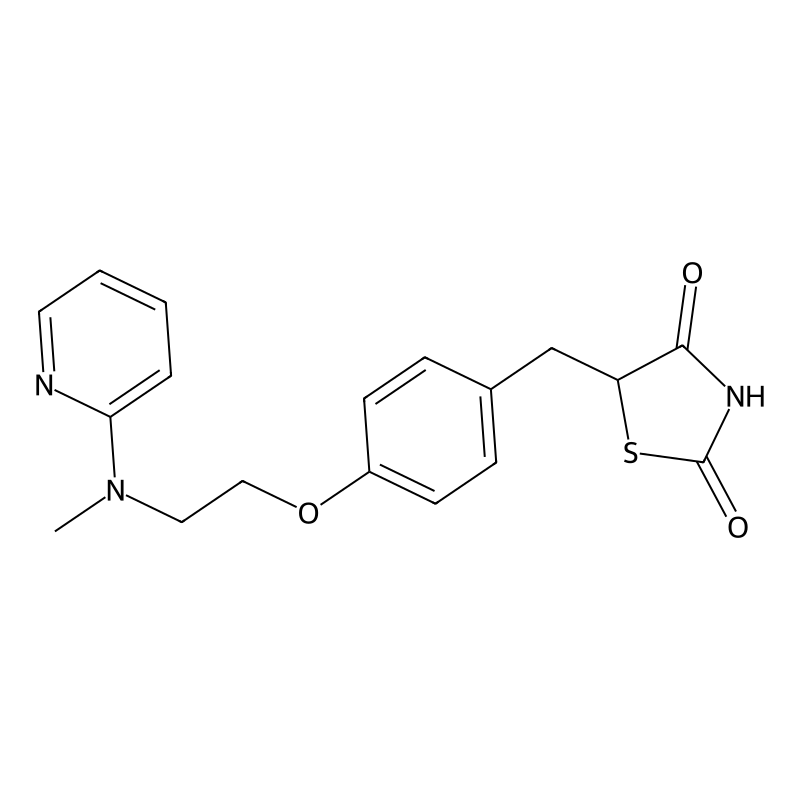

Rosiglitazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Effects on Insulin Sensitivity

One area of research focuses on rosiglitazone's impact on insulin sensitivity. Insulin is a hormone crucial for regulating blood sugar levels. By improving insulin sensitivity, rosiglitazone may help the body use insulin more effectively, potentially benefiting conditions like type 2 diabetes. Researchers are investigating the mechanisms by which rosiglitazone acts and how it might influence insulin signaling pathways [].

Potential Anti-Inflammatory Properties

Rosiglitazone's effects extend beyond blood sugar control, with some studies exploring its potential anti-inflammatory properties. Chronic inflammation is linked to various diseases, and researchers are examining whether rosiglitazone can influence inflammatory processes []. More research is needed to understand these potential benefits and determine if they translate into clinical applications.

Rosiglitazone is an anti-diabetic medication belonging to the thiazolidinedione class, primarily used in the management of type 2 diabetes mellitus. It operates as an insulin sensitizer, enhancing the body's response to insulin without stimulating insulin secretion from pancreatic beta cells. The chemical formula for rosiglitazone is , and it has a molar mass of approximately 357.43 g/mol . Rosiglitazone is marketed under various brand names, including Avandia, and can be used alone or in combination with other oral hypoglycemic agents such as metformin or sulfonylureas .

Rosiglitazone's primary mechanism of action involves activation of PPARγ in fat cells (adipocytes). PPARγ regulates genes involved in fat metabolism and insulin sensitivity. By activating PPARγ, Rosiglitazone improves the ability of adipocytes to take up glucose from the bloodstream, leading to lower blood sugar levels.

Rosiglitazone's use has been linked to an increased risk of heart attack and stroke in some studies. This has led to restrictions on its prescription and close monitoring of patients taking the medication.

In terms of synthesis, rosiglitazone can be produced through a series of reactions starting with the dissolution of 2-N-methyl-2-pyridylaminoethanol in dimethylformamide, followed by the addition of sodium hydroxide under nitrogen atmosphere. This process can involve steps such as nucleophilic substitution and condensation reactions .

The primary biological activity of rosiglitazone is its action as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). By activating PPARγ, rosiglitazone enhances insulin sensitivity in adipose tissue, skeletal muscle, and the liver, leading to improved glucose uptake and reduced blood glucose levels. It has been shown to lower hemoglobin A1c levels by 1-2% compared to placebo . Additionally, rosiglitazone exhibits anti-inflammatory properties by reducing levels of nuclear factor kappa-B (NFκB) and increasing inhibitor (IκB) levels .

The synthesis of rosiglitazone can be summarized as follows:

- Starting Material: 2-N-methyl-2-pyridylaminoethanol.

- Solvent: Dimethylformamide.

- Base: Sodium hydroxide.

- Conditions: Reaction occurs under atmospheric nitrogen to prevent oxidation.

- Reactions Involved:

- Nucleophilic substitution.

- Condensation reactions.

This method allows for the formation of the thiazolidinedione backbone essential for its biological activity .

Rosiglitazone is primarily indicated for the treatment of type 2 diabetes mellitus. It is effective in lowering blood glucose levels by improving insulin sensitivity and can be used as monotherapy or in combination with other diabetes medications . Beyond its use in diabetes management, research has explored its potential applications in treating conditions such as ulcerative colitis due to its anti-inflammatory effects and its role in body fat redistribution among transgender women undergoing hormone therapy .

Rosiglitazone's interactions have been studied extensively due to its metabolic pathways. The drug primarily interacts with cytochrome P450 enzymes, particularly CYP2C8 and CYP2C9, which are involved in its metabolism. Other drugs that are substrates for these enzymes may alter the pharmacokinetics of rosiglitazone, leading to potential drug-drug interactions . Furthermore, studies have indicated that rosiglitazone may influence cardiovascular health by affecting vascular smooth muscle cells and reducing atherosclerosis risk factors .

Rosiglitazone belongs to a class of compounds known as thiazolidinediones. Other notable members include:

- Pioglitazone: Another thiazolidinedione that also acts on PPARγ but has different pharmacokinetics and side effect profiles.

- Troglitazone: An earlier thiazolidinedione withdrawn from the market due to hepatotoxicity concerns.

- Darglitazone: A newer agent still under investigation with similar mechanisms.

Comparison TableCompound PPAR Binding Affinity Unique Features Rosiglitazone High (30-fold > Pioglitazone) Stronger insulin sensitization; potential anti-inflammatory effects Pioglitazone Moderate Broader metabolic effects; less stringent safety profile Troglitazone High Withdrawn due to liver toxicity Darglitazone Under investigation Potentially fewer side effects

| Compound | PPAR Binding Affinity | Unique Features |

|---|---|---|

| Rosiglitazone | High (30-fold > Pioglitazone) | Stronger insulin sensitization; potential anti-inflammatory effects |

| Pioglitazone | Moderate | Broader metabolic effects; less stringent safety profile |

| Troglitazone | High | Withdrawn due to liver toxicity |

| Darglitazone | Under investigation | Potentially fewer side effects |

Rosiglitazone's high binding affinity for PPARγ distinguishes it from pioglitazone and contributes to its unique efficacy profile in managing insulin resistance .

Peroxisome Proliferator-Activated Receptor Gamma Receptor Agonism and Insulin Sensitization Mechanisms

Rosiglitazone functions as a highly selective and potent agonist of peroxisome proliferator-activated receptor gamma, demonstrating exceptional binding affinity with an EC50 value of 60 nanomoles per liter [1]. This thiazolidinedione compound exhibits no measurable activity at peroxisome proliferator-activated receptor alpha or peroxisome proliferator-activated receptor beta receptors, establishing its selectivity for the gamma isoform [2] [1]. The molecular basis of this selectivity resides in the distinctive architecture of the peroxisome proliferator-activated receptor gamma ligand-binding domain, which contains a substantially larger binding pocket approximately three times the size of the estrogen receptor [3] [4].

The primary mechanism of insulin sensitization initiated by rosiglitazone involves the activation of peroxisome proliferator-activated receptor gamma nuclear receptors, which are strategically expressed in key insulin-responsive tissues including adipose tissue, skeletal muscle, and liver [2] [5]. Upon rosiglitazone binding, the receptor undergoes conformational changes that stabilize the activation function-2 helix, particularly helix 12, thereby creating a favorable binding surface for coactivator proteins [6] [7].

At the insulin receptor level, rosiglitazone-mediated improvements in insulin sensitivity result from two convergent mechanisms: increased insulin receptor expression and enhanced insulin receptor activation [8]. Rosiglitazone treatment significantly increases insulin receptor expression and insulin-stimulated tyrosine phosphorylation of the insulin receptor beta-chain, while simultaneously decreasing inhibitory serine phosphorylation [8]. This dual action enhances the initial step of insulin signal transduction, creating a more responsive cellular environment to insulin stimulation.

The compound demonstrates remarkable effects on insulin receptor substrate proteins, particularly insulin receptor substrate-1 and insulin receptor substrate-2. Rosiglitazone potentiates insulin-stimulated tyrosine phosphorylation of these critical signaling intermediates, leading to enhanced activation of the phosphatidylinositol 3-kinase and protein kinase B pathway [8] [9]. This amplification of the insulin signaling cascade represents a fundamental mechanism through which rosiglitazone restores insulin sensitivity in insulin-resistant states.

Furthermore, rosiglitazone directly regulates the expression of the insulin-responsive glucose transporter type 4, a rate-limiting component of glucose uptake in muscle and adipose tissue [9] [10]. The mechanism involves both increased glucose transporter type 4 expression and enhanced translocation to the plasma membrane through improved endosomal recycling [11] [10]. This effect occurs without changes in glucose transporter type 4 messenger ribonucleic acid or protein levels, suggesting post-translational modifications in trafficking mechanisms [8].

Molecular Dynamics of Peroxisome Proliferator-Activated Receptor Gamma–Retinoid X Receptor Alpha Heterodimer Activation

The functional activation of peroxisome proliferator-activated receptor gamma requires the formation of an obligate heterodimer with retinoid X receptor alpha, creating a transcriptionally competent complex capable of binding to peroxisome proliferator-activated receptor response elements on target gene promoters [12] [13]. This heterodimeric arrangement represents a sophisticated molecular machine that integrates multiple regulatory signals to control gene expression.

The three-dimensional structure of the intact peroxisome proliferator-activated receptor gamma–retinoid X receptor alpha heterodimer reveals a non-symmetric complex where the peroxisome proliferator-activated receptor gamma ligand-binding domain serves as the central organizing element that contacts multiple domains in both receptor proteins [12] [13]. This architectural arrangement positions the peroxisome proliferator-activated receptor gamma ligand-binding domain as the primary regulatory hub for the entire transcriptional complex.

Three distinct heterodimerization interfaces link peroxisome proliferator-activated receptor gamma and retinoid X receptor alpha, establishing a highly stable and coordinated complex [12]. The first interface involves ligand-binding domain to ligand-binding domain interactions, burying approximately 2,160 angstroms squared of solvent-accessible surface area and utilizing helices 7, 9, and 10 from each receptor [12]. This interface is deoxyribonucleic acid-independent and provides the foundational stability for heterodimer formation.

The second interface consists of deoxyribonucleic acid-binding domain to deoxyribonucleic acid-binding domain interactions that occur specifically when the heterodimer binds to peroxisome proliferator-activated receptor response elements [12]. This interface is deoxyribonucleic acid-dependent and positions the heterodimer correctly on target gene promoters, ensuring sequence-specific recognition and binding.

The third interface represents a novel interaction between the peroxisome proliferator-activated receptor gamma ligand-binding domain and the C-terminal extension region of the retinoid X receptor alpha deoxyribonucleic acid-binding domain [12]. This deoxyribonucleic acid-dependent interface enhances the cooperativity of deoxyribonucleic acid binding and contributes to the overall stability of the transcriptional complex.

Allosteric communication between the two ligand-binding domains enables cross-talk mechanisms that modulate the activity of each receptor in response to ligand binding at either site [14] [15]. Nuclear magnetic resonance studies have demonstrated that 9-cis-retinoic acid-bound retinoid X receptor alpha can affect the peroxisome proliferator-activated receptor gamma activation function-2 helix in solution, providing direct evidence for inter-receptor allosteric effects [14].

The molecular dynamics of heterodimer activation involve coordinated conformational changes that propagate throughout the complex upon rosiglitazone binding [15]. These changes include stabilization of the activation function-2 helix in peroxisome proliferator-activated receptor gamma, enhanced recruitment of coactivator proteins, and modulation of corepressor dissociation [16]. The resulting conformational state promotes the assembly of transcriptional machinery necessary for target gene activation.

Transcriptional Regulation of Glucose and Lipid Metabolism Genes

Rosiglitazone-activated peroxisome proliferator-activated receptor gamma functions as a master transcriptional regulator that coordinates the expression of extensive gene networks involved in glucose homeostasis and lipid metabolism [17] [18]. The transcriptional response to rosiglitazone occurs through direct binding of the peroxisome proliferator-activated receptor gamma–retinoid X receptor alpha heterodimer to peroxisome proliferator-activated receptor response elements located in the promoter regions of target genes.

Genome-wide studies reveal that rosiglitazone treatment leads to both acute transcriptional activation and repression of numerous genes within one hour of administration [17]. The activated genes primarily belong to functional categories involving lipid-metabolizing processes, while repressed genes include those involved in inflammatory responses and gluconeogenesis [17]. This coordinated response demonstrates the comprehensive metabolic remodeling initiated by rosiglitazone treatment.

Key glucose metabolism genes regulated by rosiglitazone include glucose transporter type 4, which facilitates insulin-dependent glucose uptake, and c-Cbl-associated protein, which participates in insulin-stimulated glucose transport [9]. Additionally, rosiglitazone downregulates the expression of rate-limiting gluconeogenic enzymes including phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, thereby reducing hepatic glucose production [19].

In lipid metabolism pathways, rosiglitazone dramatically upregulates the expression of genes involved in fatty acid uptake, storage, and oxidation [20] [18]. These include fatty acid binding protein 4, stearoyl-coenzyme A desaturase, lipoprotein lipase, and fatty acid transport proteins [20] [21]. The coordinated upregulation of these genes enhances the capacity of adipose tissue to sequester and store fatty acids, preventing their accumulation in non-adipose tissues where they contribute to lipotoxicity.

Transcriptional targets involved in triglyceride synthesis are significantly enhanced by rosiglitazone treatment, including glycerol-3-phosphate acyltransferase and diacylglycerol acyltransferase [22]. These enzymes catalyze sequential steps in triglyceride synthesis, and their upregulation contributes to the enhanced lipid storage capacity of adipocytes following rosiglitazone treatment.

The transcriptional regulation extends to genes encoding adipokines and cytokines that modulate systemic metabolism and inflammation [18] [23]. Rosiglitazone treatment increases the expression of adiponectin, an anti-inflammatory adipokine that enhances insulin sensitivity, while decreasing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha [24] [25].

Temporal analysis of gene expression reveals that rosiglitazone targets can be classified into distinct regulatory modules based on their expression kinetics [17] [26]. Early-response genes reach peak expression within 3-6 hours and include immediate metabolic targets, while late-response genes continue to increase over 24-48 hours and include structural and developmental regulators [26].

The mechanism of transcriptional activation involves the recruitment of coactivator proteins including CREB-binding protein, steroid receptor coactivator-1, and peroxisome proliferator-activated receptor gamma coactivator-1 alpha to the promoters of target genes [27] [17]. These coactivators facilitate chromatin remodeling and the assembly of the transcriptional machinery necessary for efficient gene expression.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 3.19 (est)

Decomposition

Appearance

Melting Point

153-155 °C

Storage

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Drug Indication

FDA Label

AVANDAMET is indicated in the treatment of type 2 diabetes mellitus patients, particularly overweight patients: who are unable to achieve sufficient glycaemic control at their maximally tolerated dose of oral metformin alone. in triple oral therapy with sulphonylurea in patients with insufficient glycaemic control despite dual oral therapy with their maximally tolerated dose of metformin and a sulphonylurea (see section 4. 4).

Rosiglitazone is indicated in the treatment of type 2 diabetes mellitus: as monotherapy-in patients (particularly overweight patients) inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intoleranceas dual oral therapy in combination with-metformin, in patients (particularly overweight patients) with insufficient glycaemic control despite maximal tolerated dose of monotherapy with metformin-a sulphonylurea, only in patients who show intolerance to metformin or for whom metformin is contraindicated, with insufficient glycaemic control despite monotherapy with a sulphonylureaas triple oral therapy in combination with-metformin and a sulphonylurea, in patients (particularly overweight patients) with insufficient glycaemic control despite dual oral therapy (see section 4. 4).

Rosiglitazone is indicated as oral monotherapy in type 2 diabetes mellitus patients, particularly overweight patients, inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance. Rosiglitazone is also indicated for oral combination treatment in type 2 diabetes mellitus patients with insufficient glycaemic control despite maximal tolerated dose of oral monotherapy with either metformin or a sulphonylurea: in combination with metformin particularly in overweight patients. in combination with a sulphonylurea only in patients who show intolerance to metformin or for whom metformin is contraindicated.

Rosiglitazone is indicated as oral monotherapy in type 2 diabetes mellitus patients, particularly overweight patients, inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance. Rosiglitazone is also indicated for oral combination treatment in type 2 diabetes mellitus patients with insufficient glycaemic control despite maximal tolerated dose of oral monotherapy with either metformin or a sulphonylurea: - in combination with metformin particularly in overweight patients. Â- in combination with a sulphonylurea only in patients who show intolerance to metformin or for whom metformin is contraindicated.

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Rosiglitazone is included in the database.

Rosiglitazone is used as monotherapy or in combination with a sulfonylurea, metformin hydrochloride, or a sulfonylurea and metformin as an adjunct to diet and exercise to improve glycemic control in patients with type 2 diabetes mellitus. Rosiglitazone in fixed combination with metformin hydrochloride is used as an adjunct to diet and exercise to improve glycemic control in patients with type 2 diabetes mellitus. Rosiglitazone also is used in fixed combination with glimepiride as an adjunct to diet and exercise for the management of type 2 diabetes mellitus. /Included in US product label/

/EXPL THER/ 1-Methyl-4-phenylpyridinium ion (MPP(+)), an inhibitor of mitochondrial complex I, has been widely used as a neurotoxin because it elicits a severe Parkinson's disease-like syndrome with elevation of intracellular reactive oxygen species (ROS) level and apoptotic death. Rosiglitazone, a peroxisome proliferator-activated receptor (PPAR)-gamma agonist, has been known to show various non-hypoglycemic effects, including anti-inflammatory, anti-atherogenic, and anti-apoptotic. In the present study, /the authors/ investigated the protective effects of rosiglitazone on MPP(+) induced cytotoxicity in human neuroblastoma SH-SY5Y cells, as well as underlying mechanism. /Their/ results suggested that the protective effects of rosiglitazone on MPP(+) induced apoptosis may be ascribed to its anti-oxidative properties, anti-apoptotic activity via inducing expression of SOD and catalase and regulating the expression of Bcl-2 and Bax. These data indicated that rosiglitazone might provide a valuable therapeutic strategy for the treatment of progressive neurodegenerative disease such as Parkinson's disease.

Pharmacology

Rosiglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic and anti-inflammatory activities. In addition to its selective affinity for peroxisome proliferator-activated receptor (PPAR) gamma and its ability to lower blood glucose levels, rosiglitazone also exerts anti-inflammatory activity through its ability to inhibit nuclear factor-kappaB (NF-KB) activity and increase I-kappaB levels. In addition, rosiglitazone may cause fluid retention and may worsen congestive heart failure. This agent is also associated with an increased risk of heart attacks.

MeSH Pharmacological Classification

ATC Code

A10BG02

A10BD04

A - Alimentary tract and metabolism

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BG - Thiazolidinediones

A10BG02 - Rosiglitazone

Mechanism of Action

Because osteoblasts and marrow adipocytes are derived from a common mesenchymal progenitor, increased adipogenesis may occur at the expense of osteoblasts, leading to bone loss. Our previous in vitro studies indicated that activation of the proadipogenic transcription factor peroxisome proliferator-activated receptor isoform gamma 2 with rosiglitazone suppressed osteoblast differentiation. Here, we show that 5-month-old Swiss-Webster mice receiving rosiglitazone for 28 day exhibited bone loss associated with an increase in marrow adipocytes, a decrease in the ratio of osteoblasts to osteoclasts, a reduction in bone formation rate, and a reduction in wall width--an index of the amount of bone formed by each team of osteoblasts. Rosiglitazone had no effect on the number of early osteoblast or osteoclast progenitors, or on osteoblast life span, but decreased the expression of the key osteoblastogenic transcription factors Runx2 and Osterix in cultures of marrow-derived mesenchymal progenitors. These effects were associated with diversion of bipotential progenitors from the osteoblast to the adipocyte lineage, and suppression of the differentiation of monopotential osteoblast progenitors. However, rosiglitazone had no effect on osteoblastic cells at later stages of differentiation. Hence, rosiglitazone attenuates osteoblast differentiation and thereby reduces bone formation rate in vivo, leading to bone loss. These findings provide a mechanistic explanation for the recent evidence that peroxisome proliferator-activated receptor isoform gamma activation is a negative regulator of bone mass and suggest that the increased production of oxidized fatty acids with age may indeed be an important mechanism for age-related osteoporosis in humans.

Brain peroxisome proliferator-activated receptor gamma (PPARgamma), a member of the nuclear receptor superfamily of ligand-dependent transcription factors, is involved in neuroprotection. It is activated by the drug rosiglitazone, which then can increase the pro-survival protein B-cell lymphoma 2 (BCL-2), to mediate neuroprotection. However, the mechanism underlying this molecular cascade remains unknown. Here, we show that the neuroprotective protein neurotrophic factor-a1 (NF-a1), which also induces the expression of BCL-2, has a promoter that contains PPARgamma-binding sites that are activated by rosiglitazone. Treatment of Neuro2a cells and primary hippocampal neurons with rosiglitazone increased endogenous NF-a1 expression and prevented H2 O2 -induced cytotoxicity. Concomitant with the increase in NF-a1, BCL-2 was also increased in these cells. When siRNA against NF-a1 was used, the induction of BCL-2 by rosiglitazone was prevented, and the neuroprotective effect of rosiglitazone was reduced. These results demonstrate that rosiglitazone-activated PPARgamma directly induces the transcription of NF-a1, contributing to neuroprotection in neurons. We proposed the following cascade for neuroprotection against oxidative stress by rosiglitazone: Rosiglitazone enters the neuron and binds to peroxisome proliferator-activated receptor gamma (PPARgamma) in the nucleus. The PPARgamma-rosiglitazone complex binds to the neurotrophic factor-a1 (NF-a1) promoter and activates the transcription of NF-a1 mRNA which is then translated to the protein. NF-a1 is the secreted, binds to a cognate receptor and activates the extracellular signal-regulated kinases (ERK) pathway. This in turn enhances the expression of the pro-survival protein, B-cell lymphoma 2 (BCL-2) and inhibition of caspase 3 (Csp-3) to mediate neuroprotection under oxidative stress. Akt, protein kinase B (PKB).

Rosiglitazone, a member of the thiazolidinedione class of antidiabetic agents, improves glycemic control by improving insulin sensitivity. Rosiglitazone is a highly selective and potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARgamma). In humans, PPAR receptors are found in key target tissues for insulin action such as adipose tissue, skeletal muscle, and liver. Activation of PPARgamma nuclear receptors regulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization. In addition, PPARgamma- responsive genes also participate in the regulation of fatty acid metabolism

Rosiglitazone acts principally by increasing insulin sensitivity in target tissues, as well as decreasing hepatic gluconeogenesis. Rosiglitazone is a peroxisome proliferator-activated receptorgamma (PPARgamma) agonist that increases transcription of insulin-responsive genes and increases insulin sensitivity. Rosiglitazone, like other thiazolidinediones, ameliorates insulin resistance associated with type diabetes mellitus without stimulating insulin release from pancreatic beta cells, thus avoiding the risk of hypoglycemia. Because rosiglitazone does not lower glucose concentrations below euglycemia, the drug is appropriately referred to as an antidiabetic agent rather than a hypoglycemic agent. Some evidence suggests that the glucoregulatory effects of thiazolidinediones are mediated in part via reduced systemic and tissue lipid availability. Circulating concentrations of insulin and C-peptide are reduced during rosiglitazone therapy.

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Following oral or intravenous administration of [14C]rosiglitazone maleate, approximately 64% and 23% of the dose was eliminated in the urine and in the feces, respectively.

17.6 L [oral volume of distribution Vss/F]

13.5 L [population mean, pediatric patients]

Oral clearance (CL) = 3.03 ± 0.87 L/hr [1 mg Fasting]

Oral CL = 2.89 ± 0.71 L/hr [2 mg Fasting]

Oral CL = 2.85 ± 0.69 L/hr [8 mg Fasting]

Oral CL = 2.97 ± 0.81 L/hr [8 mg Fed]

3.15 L/hr [Population mean, Pediatric patients]

In a study in healthy volunteers, the absorption of rosiglitazone was relatively rapid, with 99% oral bioavailability after oral absorption.

Severe forms of non-alcoholic fatty liver disease (NAFLD) adversely affect the liver physiology and hence the pharmacokinetics of drugs. Here, we investigated the effect of NAFLD on the pharmacokinetics of rosiglitazone, an insulin sensitizer used in the treatment of type 2 diabetes. Male C57BL/6 mice were divided into two groups. The first group (n=14) was fed with normal chow feed and the second group (n=14) was fed with 60% high-fat diet (HFD) and 40% high fructose liquid (HFL) for 60 days to induce NAFLD. The development of NAFLD was confirmed by histopathology, liver triglyceride levels and biochemical estimations, and used for pharmacokinetic investigations. Rosiglitazone was administered orally at 30 mg/kg dose. At predetermined time points, blood was collected and rosiglitazone concentrations were determined using LC/MS/MS. Plasma concentrations were subjected to non-compartmental analysis using Phoenix WinNonlin (6.3), and the area under the plasma concentration-time curve (AUC) was calculated by the linear-up log-down method. HFD and HFL diet successfully induced NAFLD in mice. Rosiglitazone pharmacokinetics in NAFLD animals were altered significantly as compared to healthy mice. Rosiglitazone exposure increased significantly in NAFLD mice (2.5-fold higher AUC than healthy mice). The rosiglitazone oral clearance was significantly lower and the mean plasma half-life was significantly longer in NAFLD mice as compared to healthy mice. The NAFLD mouse model showed profound effects on rosiglitazone pharmacokinetics. The magnitude of change in rosiglitazone pharmacokinetics is similar to that observed in humans with moderate to severe liver disease. The present animal model can be utilized to study the NAFLD-induced changes in the pharmacokinetics of different drugs.

The absolute bioavailability of rosiglitazone is 99%. Peak plasma concentrations are observed about 1 hour after dosing. Administration of rosiglitazone with food resulted in no change in overall exposure (AUC), but there was an approximately 28% decrease in Cmax and a delay in Tmax (1.75 hours). These changes are not likely to be clinically significant; therefore, Avandia may be administered with or without food.

The mean (CV%) oral volume of distribution (Vss/F) of rosiglitazone is approximately 17.6 (30%) liters, based on a population pharmacokinetic analysis. Rosiglitazone is approximately 99.8% bound to plasma proteins, primarily albumin.

For more Absorption, Distribution and Excretion (Complete) data for Rosiglitazone (8 total), please visit the HSDB record page.

Metabolism Metabolites

The main metabolites observed in humans are also observed in rats; however, the clearance in rats was almost ten times higher than in humans, probably due to the higher levels of CYP2C in rat microsomes.

In vitro data demonstrate that rosiglitazone is predominantly metabolized by Cytochrome P450 (CYP) isoenzyme 2C8, with CYP2C9 contributing as a minor pathway.

Rosiglitazone is extensively metabolized with no unchanged drug excreted in the urine. The major routes of metabolism were N-demethylation and hydroxylation, followed by conjugation with sulfate and glucuronic acid. All the circulating metabolites are considerably less potent than parent and, therefore, are not expected to contribute to the insulin-sensitizing activity of rosiglitazone.

Rosiglitazone has known human metabolites that include N-Desmethylrosiglitazone, ortho-hydroxyrosiglitazone, and para-hydroxyrosiglitazone.

Associated Chemicals

Wikipedia

Pyroglutamic_acid

FDA Medication Guides

Metformin Hydrochloride; Rosiglitazone Maleate

TABLET;ORAL

SB PHARMCO

04/05/2017

Avandaryl

Glimepiride; Rosiglitazone Maleate

04/27/2023

Drug Warnings

Thiazolidinediones, including rosiglitazone, alone or in combination with other antidiabetic agents, can cause fluid retention and may lead to or exacerbate congestive heart failure (CHF). Use of thiazolidinediones is associated with an approximately twofold increased risk of CHF. Patients should be observed for signs and symptoms of CHF (e.g., dyspnea, rapid weight gain, edema, unexplained cough or fatigue), especially during initiation of therapy and dosage titration. If signs and symptoms of CHF develop, the disorder should be managed according to current standards of care. In addition, a decrease in the dosage of rosiglitazone or discontinuance of the drug should be considered.

Thiazolidinedione use is associated with bone loss and fractures in women and possibly in men with type 2 diabetes mellitus. In long-term comparative clinical trials in patients with type 2 diabetes mellitus, the incidence of bone fracture was increased in patients (particularly women) receiving rosiglitazone versus comparator agents (glyburide and/or metformin). Such effects were noted after the first year of treatment and persisted throughout the study. The majority of fractures observed in patients taking thiazolidinediones were in a distal upper limb (i.e., forearm, hand, wrist) or distal lower limb (i.e., foot, ankle, fibula, tibia). In an observational study in the United Kingdom in men and women (mean age: 60.7 years) with diabetes mellitus, use of pioglitazone or rosiglitazone for approximately 12-18 months (as estimated from prescription records) was associated with a twofold to threefold increase in fractures, particularly of the hip and wrist. The overall risk of fracture was similar among men and women and was independent of body mass index, comorbid conditions, diabetic complications, duration of diabetes mellitus, and use of other oral antidiabetic drugs.145 Risk of fractures should be considered when initiating or continuing thiazolidinedione therapy in female patients with type 2 diabetes mellitus. Bone health should be assessed and maintained according to current standards of care. Although increased risk of fracture may also apply to men, the risk appears to be higher among women than men.

Because rosiglitazone requires endogenous insulin for activity, it should not be used in patients with type 1 diabetes mellitus or diabetic ketoacidosis.

For more Drug Warnings (Complete) data for Rosiglitazone (19 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of rosiglitazone was 3-4 hours and was independent of dose. The time to Cmax and the elimination half-life for two metabolites in plasma were significantly longer than for rosiglitazone itself (4-6 hours versus 0.5-1 hours, and about 5 days versus 3-7 hours).

The plasma half life of (14)C-related material ranged from 103 to 158 hours.

Use Classification

Methods of Manufacturing

Preparation: R.M. Hindley, European Patent Office patent 306228; idem, United States of America patent 5002953 (1989, 1991 both to Beecham).

Clinical Laboratory Methods

Analyte: rosiglitazone; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 247 nm (excitation) and 367 nm (emission); limit of quantitation: 5 ng/mL

Storage Conditions

Store at 25 °C (77 °F) with excursions 15 °C to 30 °C (59 °F to 86 °F). Protect from light.

Interactions

/The authors/ investigated the possible effect of ketoconazole on the pharmacokinetics of rosiglitazone in humans. Ten healthy Korean male volunteers were treated twice daily for 5 days with 200 mg ketoconazole or with placebo, using a randomized, open-label, two-way crossover study. On day 5, a single dose of 8 mg rosiglitazone was administered orally, and plasma rosiglitazone concentrations were measured. Ketoconazole increased the mean area under the plasma concentration-time curve for rosiglitazone by 47%[P = 0.0003; 95% confidence interval (CI) 23, 70] and the mean elimination half-life from 3.55 to 5.50 hr (P = 0.0003; 95% CI in difference 1.1, 2.4). The peak plasma concentration of rosiglitazone was increased by ketoconazole treatment by 17% (P = 0.03; 95% CI 5, 29). The apparent oral clearance of rosiglitazone decreased by 28% after ketoconazole treatment (P = 0.0005; 95% CI 18, 38). This study revealed that ketoconazole affected the disposition of rosiglitazone in humans, probably by the inhibition of CYP2C8 and CYP2C9, leading to increasing rosiglitazone concentrations that could increase the efficacy of rosiglitazone or its adverse events.

Endothelial dysfunction is implicated in the initiation and progression of atherosclerosis. Whether atorvastatin combined with rosiglitazone has synergistic effects on endothelial function improvement in the setting of dyslipidemia is unknown. Dyslipidemia rat model was produced with high-fat and high-cholesterol diet administration. Thereafter, atorvastatin, rosiglitazone or atorvastatin combined with rosiglitazone were prescribed for 2 weeks. At baseline, 6 weeks of dyslipidemia model production, and 2 weeks of medical intervention, fasting blood was drawn for parameters of interest evaluation. At the end, myocardium was used for 15-deoxy-delta-12,14-PGJ2 (15-d-PGJ2) assessment. Initially, there was no significant difference of parameters between sham and dyslipidemia groups. With 6 weeks' high-fat and high-cholesterol diet administration, as compared to sham group, serum levels of triglyceride (TG), total cholesterol (TC) and low density lipoprotein-cholesterol (LDL-C) were significantly increased. Additionally, nitric oxide (NO) production was reduced and serum levels of malondialdehyde (MDA), C-reactive protein (CRP) and asymmetric dimethylarginine (ADMA) were profoundly elevated in dyslipidemia group. After 2 weeks' medical intervention, lipid profile was slightly improved in atorvastatin and combined groups as compared to control group. Nevertheless, in comparison to control group, NO production was profoundly increased and serum levels of MDA, CRP and ADMA were significantly decreased with atorvastatin or rosiglitazone therapy. 15-d-PGJ2 expression of myocardium was also significantly elevated with atorvastatin or rosiglitazone treatment. Notably, these effects were further enhanced with combined therapy, suggesting that atorvastatin and rosiglitazone had synergistic effects on endothelial protection, and inflammation and oxidation amelioration. Atorvastatin and rosiglitazone therapy had synergistic effects on endothelium protection as well as amelioration of oxidative stress and inflammatory reaction in rats with dyslipidemia.

Avandia (2 mg twice daily) taken concomitantly with glyburide (3.75 to 10 mg/day) for 7 days did not alter the mean steady-state 24-hour plasma glucose concentrations in diabetic patients stabilized on glyburide therapy. Repeat doses of Avandia (8 mg once daily) for 8 days in healthy adult Caucasian subjects caused a decrease in glyburide AUC and Cmax of approximately 30%. In Japanese subjects, glyburide AUC and Cmax slightly increased following coadministration of Avandia.

Rifampin administration (600 mg once a day), an inducer of CYP2C8, for 6 days is reported to decrease rosiglitazone AUC by 66%, compared with the administration of rosiglitazone (8 mg) alone.

Stability Shelf Life

Dates

2: Madeira JM, Schindler SM, Klegeris A. A new look at auranofin, dextromethorphan and rosiglitazone for reduction of glia-mediated inflammation in neurodegenerative diseases. Neural Regen Res. 2015 Mar;10(3):391-3. doi: 10.4103/1673-5374.153686. Review. PubMed PMID: 25878586; PubMed Central PMCID: PMC4396100.

3: Varga OE, Zsíros N, Olsson IA. Estimating the predictive validity of diabetic animal models in rosiglitazone studies. Obes Rev. 2015 Jun;16(6):498-507. doi: 10.1111/obr.12278. Epub 2015 Mar 18. Review. PubMed PMID: 25786332.

4: Rawson NS. Review of the quality of observational studies of the association between rosiglitazone and acute myocardial infarction. J Popul Ther Clin Pharmacol. 2014;21(2):e214-32. Epub 2014 Jun 2. Review. PubMed PMID: 24893215.

5: Tang T, Lord JM, Norman RJ, Yasmin E, Balen AH. Insulin-sensitising drugs (metformin, rosiglitazone, pioglitazone, D-chiro-inositol) for women with polycystic ovary syndrome, oligo amenorrhoea and subfertility. Cochrane Database Syst Rev. 2012 May 16;5:CD003053. doi: 10.1002/14651858.CD003053.pub5. Review. PubMed PMID: 22592687.

6: Bourg CA, Phillips BB. Rosiglitazone, myocardial ischemic risk, and recent regulatory actions. Ann Pharmacother. 2012 Feb;46(2):282-9. doi: 10.1345/aph.1Q400. Epub 2012 Jan 31. Review. PubMed PMID: 22298606.

7: Miller BW, Willett KC, Desilets AR. Rosiglitazone and pioglitazone for the treatment of Alzheimer's disease. Ann Pharmacother. 2011 Nov;45(11):1416-24. doi: 10.1345/aph.1Q238. Epub 2011 Oct 25. Review. PubMed PMID: 22028424.

8: Winterstein AG. Rosiglitazone and the risk of adverse cardiovascular outcomes. Clin Pharmacol Ther. 2011 Jun;89(6):776-8. doi: 10.1038/clpt.2011.43. Review. PubMed PMID: 21593751.

9: Kaul S, Diamond GA. Is there clear and convincing evidence of cardiovascular risk with rosiglitazone? Clin Pharmacol Ther. 2011 Jun;89(6):773-6. doi: 10.1038/clpt.2011.65. Review. PubMed PMID: 21593750.

10: Perampaladas K, Parker JD, Gori T. The impact of rosiglitazone on nitric oxide bioavailability and endothelial function. Clin Hemorheol Microcirc. 2010;45(2-4):325-8. doi: 10.3233/CH-2010-1315. Review. PubMed PMID: 20675915.

11: Nissen SE, Wolski K. Rosiglitazone revisited: an updated meta-analysis of risk for myocardial infarction and cardiovascular mortality. Arch Intern Med. 2010 Jul 26;170(14):1191-1201. doi: 10.1001/archinternmed.2010.207. Review. PubMed PMID: 20656674.

12: Wang AT, McCoy CP, Murad MH, Montori VM. Association between industry affiliation and position on cardiovascular risk with rosiglitazone: cross sectional systematic review. BMJ. 2010 Mar 18;340:c1344. doi: 10.1136/bmj.c1344. Review. PubMed PMID: 20299696; PubMed Central PMCID: PMC2841746.

13: Simó R, Rodriguez A, Caveda E. Different effects of thiazolidinediones on cardiovascular risk in patients with type 2 diabetes mellitus: pioglitazone versus rosiglitazone. Curr Drug Saf. 2010 Jul 2;5(3):234-44. Review. PubMed PMID: 20210732.

14: Tang T, Lord JM, Norman RJ, Yasmin E, Balen AH. Insulin-sensitising drugs (metformin, rosiglitazone, pioglitazone, D-chiro-inositol) for women with polycystic ovary syndrome, oligo amenorrhoea and subfertility. Cochrane Database Syst Rev. 2010 Jan 20;(1):CD003053. doi: 10.1002/14651858.CD003053.pub4. Review. Update in: Cochrane Database Syst Rev. 2012;5:CD003053. PubMed PMID: 20091537.

15: Housel AK, Waterbury N, Argo TR. Can metformin or rosiglitazone reduce metabolic side effects associated with atypical antipsychotics? Issues Ment Health Nurs. 2009 Dec;30(12):803-5. doi: 10.3109/01612840903276712. Review. PubMed PMID: 19916816.

16: Tang T, Lord JM, Norman RJ, Yasmin E, Balen AH. Insulin-sensitising drugs (metformin, rosiglitazone, pioglitazone, D-chiro-inositol) for women with polycystic ovary syndrome, oligo amenorrhoea and subfertility. Cochrane Database Syst Rev. 2009 Oct 7;(4):CD003053. doi: 10.1002/14651858.CD003053.pub3. Review. Update in: Cochrane Database Syst Rev. 2010;(1):CD003053. PubMed PMID: 19821299.

17: Derosa G, Tinelli C, Maffioli P. Effects of pioglitazone and rosiglitazone combined with metformin on body weight in people with diabetes. Diabetes Obes Metab. 2009 Dec;11(12):1091-9. doi: 10.1111/j.1463-1326.2009.01087.x. Epub 2009 Sep 17. Review. PubMed PMID: 19765050.

18: Rabi DM, Lewin AM, Brown GE, Edwards AL, Johnson JA, Ghali WA. Lay media reporting of rosiglitazone risk: extent, messaging and quality of reporting. Cardiovasc Diabetol. 2009 Jul 24;8:40. doi: 10.1186/1475-2840-8-40. Review. PubMed PMID: 19630978; PubMed Central PMCID: PMC2727509.

19: Viljoen A, Sinclair A. Safety and efficacy of rosiglitazone in the elderly diabetic patient. Vasc Health Risk Manag. 2009;5(1):389-95. Review. PubMed PMID: 19475776; PubMed Central PMCID: PMC2686257.

20: Waksman JC. Cardiovascular risk of rosiglitazone: another perspective. J Pharm Pharmacol. 2008 Dec;60(12):1573-82. doi: 10.1211/jpp.60.12.0002. Review. PubMed PMID: 19000361.

Explore Compound Types